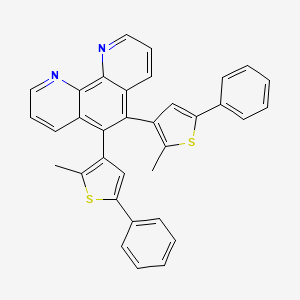
5,6-Bis(2-methyl-5-phenylthiophen-3-YL)-1,10-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Bis(2-methyl-5-phenylthiophen-3-YL)-1,10-phenanthroline is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of thiophene and phenanthroline moieties, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(2-methyl-5-phenylthiophen-3-YL)-1,10-phenanthroline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiophene Derivatives: The initial step involves the synthesis of 2-methyl-5-phenylthiophene through a series of reactions, including Friedel-Crafts acylation and subsequent reduction.
Coupling with Phenanthroline: The thiophene derivatives are then coupled with 1,10-phenanthroline using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, under specific reaction conditions (e.g., temperature, solvent, and catalyst concentration).
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
5,6-Bis(2-methyl-5-phenylthiophen-3-YL)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents (e.g., dichloromethane, toluene).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
5,6-Bis(2-methyl-5-phenylthiophen-3-YL)-1,10-phenanthroline has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and photophysical properties.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and sensing applications.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 5,6-Bis(2-methyl-5-phenylthiophen-3-YL)-1,10-phenanthroline involves its interaction with molecular targets, such as metal ions and DNA. The compound can form stable complexes with metal ions, which can modulate their electronic properties and enhance their reactivity. Additionally, its planar structure allows it to intercalate into DNA, disrupting the double helix and inhibiting essential biological processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: Another heterocyclic compound used as a ligand in coordination chemistry.
1,10-Phenanthroline: A parent compound of 5,6-Bis(2-methyl-5-phenylthiophen-3-YL)-1,10-phenanthroline, widely used in analytical chemistry.
Thiophene Derivatives: Compounds containing thiophene rings, used in organic electronics and materials science.
Uniqueness
This compound is unique due to its combination of thiophene and phenanthroline moieties, which confer distinct electronic and photophysical properties. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Propiedades
Número CAS |
922717-09-7 |
|---|---|
Fórmula molecular |
C34H24N2S2 |
Peso molecular |
524.7 g/mol |
Nombre IUPAC |
5,6-bis(2-methyl-5-phenylthiophen-3-yl)-1,10-phenanthroline |
InChI |
InChI=1S/C34H24N2S2/c1-21-27(19-29(37-21)23-11-5-3-6-12-23)31-25-15-9-17-35-33(25)34-26(16-10-18-36-34)32(31)28-20-30(38-22(28)2)24-13-7-4-8-14-24/h3-20H,1-2H3 |
Clave InChI |
KBYAMUFOWDPVGM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(S1)C2=CC=CC=C2)C3=C4C=CC=NC4=C5C(=C3C6=C(SC(=C6)C7=CC=CC=C7)C)C=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[3-(4-Benzoylphenoxy)propyl] ethanethioate](/img/structure/B14181041.png)
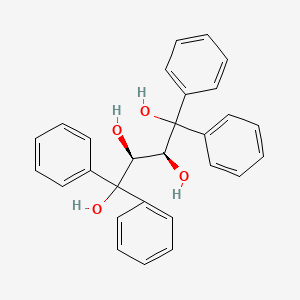
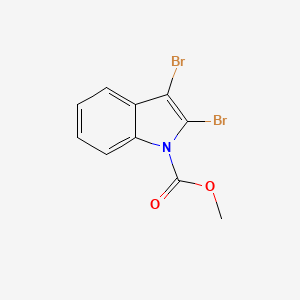
![(1Z)-3,4,5,6,8,9,10,11-Octahydro-2H-pyrido[1,2-a][1,3]diazocine](/img/structure/B14181049.png)

![(3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(4-methylphenyl)butan-1-one](/img/structure/B14181063.png)
![Bis[(3-chlorophenyl)methyl]stannanone](/img/structure/B14181065.png)
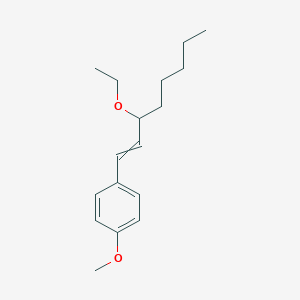
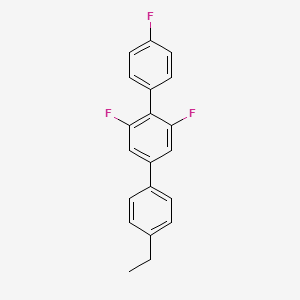
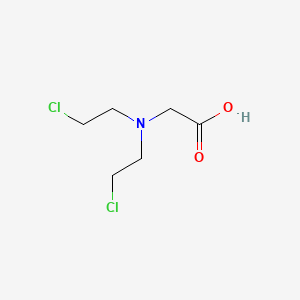
![3-{[4-(2-Chlorophenyl)-4-methoxypiperidin-1-yl]methyl}-1H-indole](/img/structure/B14181098.png)
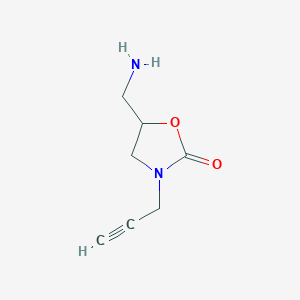
![Ethyl 4-{[(2S)-pyrrolidin-2-yl]ethynyl}benzoate](/img/structure/B14181114.png)
![L-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine](/img/structure/B14181124.png)
